molecular formula C8H4ClFN2O2 B2533303 5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2225147-11-3

5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2533303
CAS RN: 2225147-11-3
M. Wt: 214.58
InChI Key: HVMPFOMRKUBGKK-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H4ClFN2O2 . It is a derivative of pyrazolo[1,5-a]pyridine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives, including this compound, has been a subject of research. Various methodologies have been developed for the preparation and post-functionalization of this functional scaffold . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5FN2O2/c9-6-2-1-3-11-7 (6)5 (4-10-11)8 (12)13/h1-4H, (H,12,13) . This indicates that the molecule consists of a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 5-position, a fluorine atom at the 4-position, and a carboxylic acid group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.59 . The compound is typically stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Heterocycles and Antitumor Activities

Research on enaminones, including those related to the chemical structure of interest, has led to the synthesis of various substituted pyrazoles and pyridine derivatives showing promising antitumor and antimicrobial activities. The compounds synthesized from enaminones have demonstrated inhibition effects comparable to those of standard treatments like 5-fluorouracil against specific cancer cell lines, such as the human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), underscoring their potential in cancer therapy (S. Riyadh, 2011).

Photophysical Properties and Fluorescent Materials

Studies have explored the synthesis of pyrazolopyridine derivatives, focusing on the effects of substituents on their photophysical properties. The research demonstrated that certain substituents could significantly impact the fluorescence properties of pyrazolopyridines, indicating their utility in developing fluorescent materials and probes for scientific and industrial applications (Shivaraj P. Patil, D. P. Shelar, R. Toche, 2011).

Inhibitors of A1 Adenosine Receptors

Another area of application involves the synthesis of pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors. These compounds have shown high affinity and selectivity, making them candidates for treating conditions related to adenosine receptor dysregulation (F. Manetti, S. Schenone, et al., 2005).

Anticancer Agents and Tubulin Inhibition

Research on triazolopyrimidines derived from pyrazolo[1,5-a]pyridine structures has revealed a unique mechanism of tubulin inhibition, distinguishing them from other anticancer agents. These compounds not only promote tubulin polymerization but also overcome resistance attributed to multiple drug resistance transporter proteins, showcasing their potential in cancer treatment strategies (N. Zhang, S. Ayral-Kaloustian, et al., 2007).

Fluorescent Probes and Environmental Detection

The synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine derivatives has been achieved, with some compounds displaying significant fluorescence intensity and quantum yields. These findings indicate the potential of pyrazolo[1,5-a]pyrimidine-based compounds as fluorescent probes for biological and environmental detection (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).

properties

IUPAC Name

5-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-5-1-2-12-7(6(5)10)4(3-11-12)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMPFOMRKUBGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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